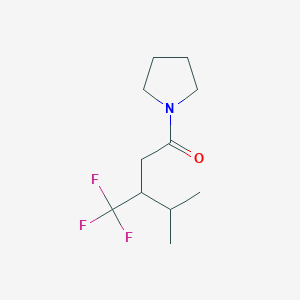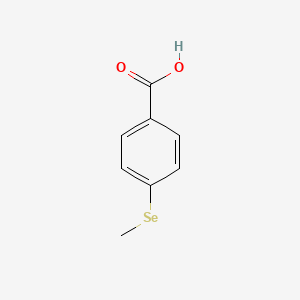
4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Functional Group Introduction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.
Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.
Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.
科学的研究の応用
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
類似化合物との比較
Similar Compounds
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.
4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.
Uniqueness
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.
特性
CAS番号 |
173206-51-4 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3 |
InChIキー |
CCERNTLXMJNPCS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


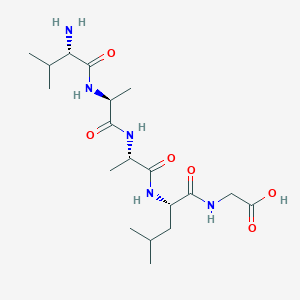

![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
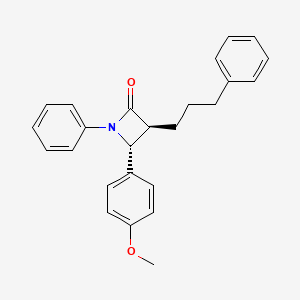
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
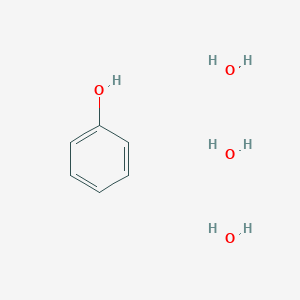
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
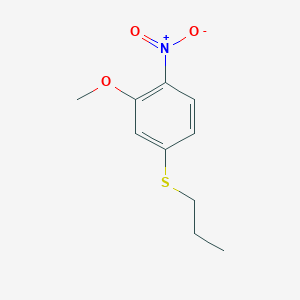
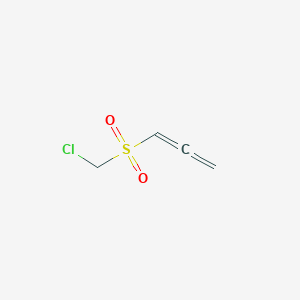
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)
